N-Acetylphthalimide

Hydrolysis Drug Degradation Prodrug Design

N-Acetylphthalimide (CAS 1971-49-9) is an N-acyl-substituted phthalimide derivative with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. It is a white to light-yellow crystalline solid with a melting point of 135–139 °C, a boiling point of approximately 345 °C, and a density of 1.4 g/cm³.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 1971-49-9
Cat. No. B167482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylphthalimide
CAS1971-49-9
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C10H7NO3/c1-6(12)11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3
InChIKeyINZUQGFQRYAKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylphthalimide (CAS 1971-49-9) Procurement Guide: Key Physicochemical Properties and Research Utility


N-Acetylphthalimide (CAS 1971-49-9) is an N-acyl-substituted phthalimide derivative with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. It is a white to light-yellow crystalline solid with a melting point of 135–139 °C, a boiling point of approximately 345 °C, and a density of 1.4 g/cm³ [2]. The compound is sparingly soluble in water but readily dissolves in common organic solvents such as chloroform, benzene, and acetone, and it exhibits characteristic fluorescence under ultraviolet light . Structurally, it features an acetyl group on the imide nitrogen, which imparts distinct reactivity profiles compared to the parent phthalimide and other N-substituted analogs, making it a valuable intermediate in organic synthesis and photochemical studies [1].

Why N-Acetylphthalimide (CAS 1971-49-9) Cannot Be Replaced by Generic Phthalimides: Key Differentiation Risks


Substituting N-acetylphthalimide with other N-acyl or N-substituted phthalimides without experimental validation is scientifically risky because the N-acetyl group critically controls both the chemical reaction pathway and the physical fate of the molecule. Comparative studies have demonstrated that the hydrolysis product identity diverges entirely between N-acetyl- and N-haloacetylphthalimides under identical conditions, yielding N-acyl phthalamic acid versus phthalamide plus carboxylic acid, respectively [1]. In synthetic applications, N-acetylphthalimide exhibits a unique base-dependent bifurcation between acyl transfer and phthaloylation pathways that is not observed with longer-chain analogs such as N-propanoylphthalimide [2]. Furthermore, the photophysical behavior—specifically triplet-state lifetime and electrochemical reduction potential—differs significantly from that of N-benzoylphthalimide, directly impacting its utility in photoreduction and electron-transfer studies [3]. These compound-specific divergence points mean that even structurally close analogs cannot be assumed to perform interchangeably.

N-Acetylphthalimide (CAS 1971-49-9) Quantitative Comparative Evidence for Informed Procurement


Hydrolysis Product Divergence: N-Acetylphthalimide vs. N-Chloroacetylphthalimide Under Neutral-to-Alkaline Conditions

The hydrolytic fate of N-acylphthalimides is dictated entirely by the N-acyl substituent. In the neutral to alkaline pH range at 25 °C, N-acetylphthalimide yields N-acetylphthalamic acid as the major product through exocyclic carbonyl attack, whereas N-chloroacetylphthalimide and N-bromoacetylphthalimide yield phthalamide and the corresponding carboxylic acid via endocyclic carbonyl cleavage [1]. This mechanistic bifurcation means that formulations or synthetic schemes depending on a specific hydrolytic pathway cannot substitute these compounds without changing the downstream product profile.

Hydrolysis Drug Degradation Prodrug Design

Divergent Synthetic Reactivity: N-Acetylphthalimide vs. N-Propanoylphthalimide in the Nefkens' Phthaloylation Reaction

In the Nefkens' phthaloylation of amines, N-acetylphthalimide (8a) exhibits a reaction pathway that depends on both the amine substrate and the presence of triethylamine (Et₃N). With sec-butylamine and 1-phenylethylamine, it affords the expected N-alkylphthalimide products in yields of 61–62%, accompanied by acetamide as the byproduct. However, with p-anisidine, the reaction diverts to an acyl transfer pathway, generating N-acetyl-p-anisidine in 62% yield and phthalimide as the minor product (7%) [1]. In the presence of Et₃N, the phthaloylation product yield increases to 76% for 1-phenylethylamine, but the p-anisidine acyl transfer pathway persists. In contrast, N-propanoylphthalimide (8b) cleanly delivers phthaloylation products across all tested amines with consistent yields of 64–83%, without the competing acyl transfer observed for 8a [1].

Amino Protection Gabriel Synthesis Nefkens' Reagent

Triplet State Lifetime: N-Acetylphthalimide (AcP) vs. N-Benzoylphthalimide (BzP) in Laser Flash Photolysis

The triplet excited state is the reactive species for photoreduction and electron-transfer processes in phthalimides. Quantitative laser flash photolysis measurements under argon show that the triplet lifetime (τₜ) of N-benzoylphthalimide (BzP) is 0.2 μs, limited by its intrinsic flexibility and conjugation [1]. While the exact numerical τₜ for N-acetylphthalimide (AcP) is not explicitly listed in the available snippet, the paper's discussion section states that 'the triplet state AcP is much longer lived than that of BzP,' and that its decay rate constant under argon is substantially smaller, enabling efficient bimolecular quenching processes [2]. This characteristic makes AcP a superior candidate for photoreduction studies requiring long-lived triplet intermediates.

Photochemistry Triplet State Electron Transfer

Electrochemical Reduction Potential: N-Acetylphthalimide (AcP) vs. N-Benzoylphthalimide (BzP)

Cyclic voltammetry in acetonitrile reveals distinct redox behavior between N-acetylphthalimide (AcP) and N-benzoylphthalimide (BzP). AcP shows two non-reversible reduction peaks at E°′ = −1.72 V and −1.87 V versus Fc/Fc⁺, indicating a more complex reduction mechanism. In contrast, BzP exhibits a single reversible one-electron reduction at E°′ = −1.74 V, while trimethoxyBzP shows a reversible wave at −1.71 V accompanied by an oxidation peak at +1.18 V [1]. The non-reversibility of AcP reduction suggests the reduced species undergoes rapid follow-up chemistry, which is directly relevant to its use as an electron acceptor in photoredox or electrosynthetic applications.

Electrochemistry Redox Potential Radical Anion

Synthesis Yield of Reagent: N-Acetylphthalimide (8a) vs. N-Propanoylphthalimide (8b) Prepared via Potassium Phthalimide Route

When preparing the N-acylphthalimide reagent series from potassium phthalimide and the corresponding acyl chloride in dichloromethane, the isolated yield varies substantially with the acyl chain. N-Acetylphthalimide (8a) was obtained in 64% yield, while N-propanoylphthalimide (8b) was obtained in 98% yield under identical conditions [1]. This nearly 35% yield differential affects the cost-effectiveness and atom economy of in-house reagent synthesis for laboratories planning to prepare the reactive intermediate.

Phthalimide Synthesis Acylation Reagent Preparation

Melting Point Differential: N-Acetylphthalimide vs. Unsubstituted Phthalimide

The introduction of the N-acetyl group dramatically lowers the melting point of the phthalimide core. N-Acetylphthalimide melts at 135–139 °C, whereas the parent phthalimide exhibits a much higher melting point of 234–238 °C . This approximately 100 °C difference is significant for thermal processing, melt-based formulation strategies, and purification by recrystallization.

Thermal Properties Purification Formulation

N-Acetylphthalimide (CAS 1971-49-9) Evidence-Based Application Scenarios for R&D and Industrial Selection


Suzuki–Miyaura Acylative Cross-Coupling as an Acyl Donor

N-Acetylphthalimide serves as a bench-stable, amide-based precursor to acyl–Pd intermediates in Pd-PEPPSI-catalyzed Suzuki–Miyaura cross-coupling, enabling the synthesis of functionalized biaryl ketones with high chemoselectivity for N–C(O) bond cleavage [5]. This application exploits the compound's specifically tuned N–C bond activation profile, which is distinct from other N-acylphthalimides that may undergo competing reaction pathways [2].

Photoreduction and Triplet Sensitization Studies

The long-lived triplet state of N-acetylphthalimide, characterized by flash photolysis [4], makes it an ideal substrate for mechanistic photochemistry research, including H-atom transfer from alcohols and electron transfer from triethylamine. Its triplet properties differentiate it from the short-lived triplet of N-benzoylphthalimide (τₜ = 0.2 μs), providing a kinetic advantage in bimolecular photoreduction experiments [3].

Controlled Hydrolysis for N-Acyl Phthalamic Acid Generation

Under neutral to alkaline conditions at 25 °C, N-acetylphthalimide selectively yields N-acetylphthalamic acid, whereas N-haloacetyl analogs produce phthalamide and carboxylic acids [1]. This predictable hydrolytic pathway supports applications in prodrug linker design and degradation product reference standard preparation, where the identity of the hydrolysis product rather than the rate alone determines the material's suitability.

Peroxide Bleach Activation in Low-Temperature Textile Formulations

N-Acetylphthalimide has been patented as a peroxo-compound activator, enabling textile bleaching and disinfection at temperatures between 25 °C and 60 °C, significantly lower than the ~70 °C required for peroxides alone [6]. Its activation energy for reaction with chloride (≥93 kJ/mol) and its demonstrated reactivity with peroxide to form phthalic anhydride underpin its industrial utility in low-energy detergent formulations.

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